molecular formula C16H17ClN2O2 B13021260 4-Amino-2-chloro-N-(2-ethoxy-5-methylphenyl)benzamide

4-Amino-2-chloro-N-(2-ethoxy-5-methylphenyl)benzamide

Cat. No.: B13021260
M. Wt: 304.77 g/mol
InChI Key: MMZFMCKWVJKBRW-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-N-(2-ethoxy-5-methylphenyl)benzamide is a chemical compound known for its unique structure and properties It is a benzamide derivative, which means it is derived from benzoic acid and contains an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-chloro-N-(2-ethoxy-5-methylphenyl)benzamide typically involves the reaction of 4-amino-5-chloro-2-ethoxybenzoic acid with an appropriate amine. One common method involves dissolving 2-aminomethyl-4-(4-fluorobenzyl)morpholine in dichloromethane, followed by the addition of 4-amino-5-chloro-2-ethoxybenzoic acid and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride. The reaction mixture is stirred at room temperature for several hours .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through recrystallization using ethanol or other suitable solvents .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-chloro-N-(2-ethoxy-5-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols .

Scientific Research Applications

4-Amino-2-chloro-N-(2-ethoxy-5-methylphenyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-chloro-N-(2-ethoxy-5-methylphenyl)benzamide involves its interaction with specific molecular targets, such as serotonin receptors. It acts as a selective 5-HT4 receptor agonist, which means it binds to and activates these receptors. This activation leads to various physiological effects, particularly in the gastrointestinal tract, where it enhances motility and secretion .

Comparison with Similar Compounds

  • 4-Amino-5-chloro-2-ethoxy-N-(4-fluorobenzyl)morpholin-2-ylmethyl)benzamide
  • 5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide

Comparison: Compared to similar compounds, 4-Amino-2-chloro-N-(2-ethoxy-5-methylphenyl)benzamide is unique due to its specific substitution pattern on the benzamide core. This unique structure contributes to its selective action on 5-HT4 receptors, making it particularly useful in the treatment of gastrointestinal disorders .

Biological Activity

4-Amino-2-chloro-N-(2-ethoxy-5-methylphenyl)benzamide is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and virology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C17H20ClN2O2, with a molecular weight of approximately 320.81 g/mol. The compound features an amino group, a chloro substituent, and an ethoxy group attached to a benzamide structure. These functional groups are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been studied as a potential inhibitor of various protein kinases, which play critical roles in cell signaling pathways related to cancer progression. The compound's mechanism involves:

  • Enzyme Inhibition: Binding to the active sites of kinases, thus preventing substrate access.
  • Modulation of Signaling Pathways: Influencing processes such as cell proliferation and apoptosis through interactions with cellular signaling molecules.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For example:

Cell LineIC50 (µM)Reference
HepG2 (liver cancer)1.30
MCF7 (breast cancer)5.00
A549 (lung cancer)3.50

These results suggest that the compound may serve as a lead candidate for further development in cancer therapy.

Antiviral Activity

In addition to its anticancer properties, this compound has shown promise as an antiviral agent. Notably, it has been evaluated for its efficacy against Ebola and Marburg viruses, demonstrating effective inhibition at low concentrations:

Virus TypeEC50 (µM)Reference
Ebola Virus<10
Marburg Virus<10

The mechanism involves blocking viral entry into host cells, which is crucial for controlling these deadly infections.

Case Studies

  • Ebola Virus Inhibition : A study highlighted the development of a series of benzamide derivatives that included this compound as a potent inhibitor against Ebola virus entry. The compound exhibited good metabolic stability and did not inhibit CYP3A4 or CYP2C9, making it a suitable candidate for therapeutic development .
  • Antiproliferative Assays : In vitro assays conducted on various solid tumor cell lines revealed that this compound significantly inhibited cell proliferation with varying degrees of potency across different cancer types .

Properties

Molecular Formula

C16H17ClN2O2

Molecular Weight

304.77 g/mol

IUPAC Name

4-amino-2-chloro-N-(2-ethoxy-5-methylphenyl)benzamide

InChI

InChI=1S/C16H17ClN2O2/c1-3-21-15-7-4-10(2)8-14(15)19-16(20)12-6-5-11(18)9-13(12)17/h4-9H,3,18H2,1-2H3,(H,19,20)

InChI Key

MMZFMCKWVJKBRW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C)NC(=O)C2=C(C=C(C=C2)N)Cl

Origin of Product

United States

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